![molecular formula C8H15Cl2N3O B1435885 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride CAS No. 2060040-69-7](/img/structure/B1435885.png)
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride
Overview
Description
1-(1,2-Oxazol-5-yl)methylpiperazine dihydrochloride, also known as OMP, is an organic compound containing an oxazole ring, a methyl group, and two chlorine atoms. OMP is an important molecule in organic synthesis and has many applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It is a versatile building block for the synthesis of heterocyclic compounds and has been used to synthesize a variety of drugs, including antifungal agents, antiviral agents, and anticancer agents. OMP has also been used in the synthesis of other compounds, such as polymers and dyes.
Scientific Research Applications
Synthesis and Chemical Evaluation
Research into derivatives of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride focuses on designing compounds with potential pharmacological applications. A notable study described the synthesis of novel compounds starting from 2-acetylfuran, leading to the production of derivatives with evaluated antidepressant and antianxiety activities through behavioral tests in albino mice (J. Kumar et al., 2017). Another research developed a stereoselective synthesis for a CGRP receptor antagonist, highlighting the compound's potential in treating conditions related to the calcitonin gene-related peptide (Reginald O. Cann et al., 2012).
Antibacterial and Antimicrobial Applications
Compounds with a 1-[(1,2-Oxazol-5-yl)methyl]piperazine moiety have been explored for their antibacterial and antimicrobial properties. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed significant antibacterial efficacies and biofilm inhibition activities, suggesting potential in treating bacterial infections (Ahmed E. M. Mekky, S. Sanad, 2020). Synthesis of 1,2,4-triazole derivatives and their antimicrobial screening also revealed promising results against various microorganisms (H. Bektaş et al., 2007).
Neurological and Molecular Interaction Studies
The interaction of piperazine derivatives with serotonin receptors has been studied, highlighting their potential in treating neurological conditions. For example, 1,4-bis ((4-((4-heptylpiperazin-1-yl) methyl)-1H-1, 2, 3-triazol-1-yl) methyl) benzene showed good anticancer activity and low toxic nature, with investigations into its binding characteristics with bovine serum albumin offering insights into its pharmacokinetic mechanism (S. Karthikeyan et al., 2015).
Antitumor and Cancer Research
Piperazine derivatives have been evaluated for their antitumor activities, with studies focusing on DNA affinity and synthesis of specific inhibitors targeting cancer cells. The research into bis-N,N'-trisubstituted 1,2,4-triazolo-piperazines presented new compounds with potential antitumor activity and DNA binding properties (Y. Al-Soud, N. Al-Masoudi, 2004). Another study on 1,4-bis [(5-aryl-1,3,4-oxadiazol-2-yl)methyl]piperazines explored their synthesis and antibacterial activity, contributing to the understanding of their potential as antibacterial candidate drugs (Zhang Huibin, 2004).
properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-2-10-12-8(1)7-11-5-3-9-4-6-11;;/h1-2,9H,3-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEIQSAZWMUYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435803.png)
![9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1435804.png)
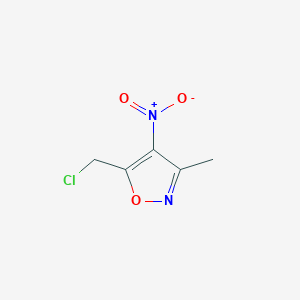

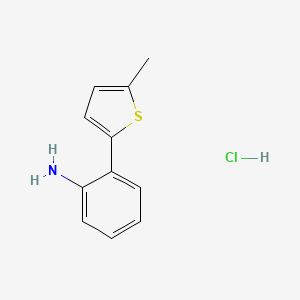
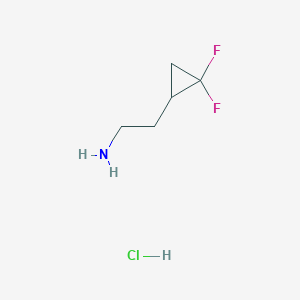
![Pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B1435810.png)
![1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one hydrochloride](/img/structure/B1435811.png)
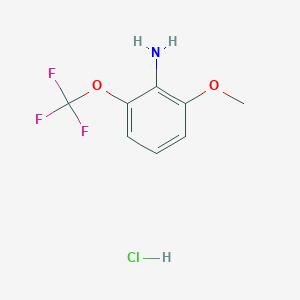
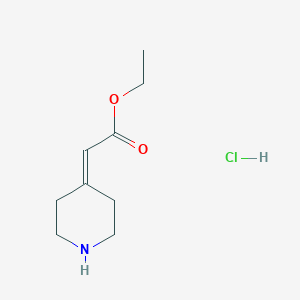
![5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435819.png)
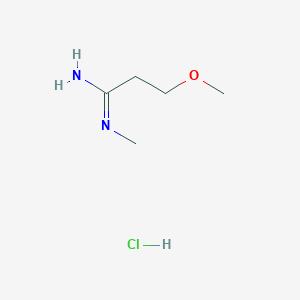
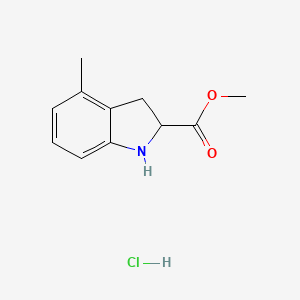
![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435825.png)